molecular formula C10H15O5PS2 B144504 Fenthion sulfone CAS No. 3761-42-0

Fenthion sulfone

Cat. No. B144504
CAS RN: 3761-42-0
M. Wt: 310.3 g/mol
InChI Key: ZDHYERRNXRANLI-UHFFFAOYSA-N
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Description

Fenthion sulfone is a metabolite of fenthion, an insecticide used for sucking and chewing pests . Fenthion belongs to the organophosphorus group of pesticides .


Synthesis Analysis

Fenthion and its metabolites, including fenthion sulfone, can be analyzed using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) . The extraction efficiency is optimized through a citrate-buffered QuEChERS (quick, easy, cheap, effective, rugged, and safe) method . Fenthion is also known to be susceptible to oxidation, forming sulfoxide and sulfone .


Molecular Structure Analysis

The molecular structure of fenthion sulfone can be analyzed using positive electrospray ionization in the multiple reaction monitoring mode . It can also be viewed using Java .


Chemical Reactions Analysis

Fenthion is highly susceptible to oxidation, forming sulfoxide and sulfone . In the presence of sunlight and air, fenthion is completely transformed into its sulfoxide and sulfone oxidation products within one to three days .


Physical And Chemical Properties Analysis

Fenthion has a low water solubility but is generally highly soluble in organic solvents . It is volatile and is not expected to leach to groundwater .

Scientific Research Applications

Pesticide Residue Analysis

Fenthion sulfone is used as an analytical reference standard for the determination of fenthion-sulfone in fruits, vegetables, and other food matrices . This is done using QuEChERS (quick, easy, cheap, effective, rugged, and safe) extraction and low-pressure gas chromatography-time-of-flight mass spectrometry (LP-GC-TOFMS) .

Insecticide Metabolite Study

Fenthion sulfone is one of the five metabolites of the organophosphorus insecticide fenthion . A simultaneous analytical method has been developed for the detection of fenthion and its metabolites, including fenthion sulfone, using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) .

Food Safety

The presence of fenthion sulfone in food products is a concern for food safety. The compound is analyzed in various food matrices like brown rice, chili pepper, orange, potato, and soybean to ensure food safety .

Environmental Monitoring

Fenthion sulfone, being a metabolite of the widely used insecticide fenthion, is monitored in the environment as part of pesticide residue analysis . This helps in understanding the impact of pesticide use on the environment.

Development of Molecularly Imprinted Polymers

Molecularly imprinted polymers for fenthion detection have been prepared using beta-cyclodextrin as a functional monomer and a room-temperature ionic liquid as a cosolvent . These polymers have shown good adsorption efficiency and selectivity for fenthion, making them useful for fenthion detection in real samples .

Soil Sample Analysis

The developed molecularly imprinted polymers have been used for fenthion detection in soil samples . This helps in monitoring the levels of fenthion and its metabolites in the soil, contributing to the study of soil contamination and its impact on agriculture .

Mechanism of Action

Target of Action

Fenthion sulfone, a chemical transformation product of Fenthion Its parent compound, fenthion, primarily targets the enzyme cholinesterase . This enzyme plays a crucial role in nerve function, and its inhibition can lead to a variety of neurological effects.

Mode of Action

Fenthion, the parent compound, acts via cholinesterase inhibition . This means that it prevents the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synapses. This accumulation can disrupt normal nerve function, leading to a variety of symptoms.

Biochemical Pathways

Fenthion and its metabolites, including fenthion sulfone, have been studied . Fenthion is metabolized into several compounds, including Fenthion sulfone, through various biochemical pathways .

Pharmacokinetics

The parent compound, fenthion, is known to be rapidly oxidized to sulfoxide and sulfone, and these products are rapidly decomposed to non-insecticidal compounds .

Result of Action

The parent compound, fenthion, is known to cause a variety of effects due to its inhibition of cholinesterase . These effects can include muscle weakness, breathing difficulties, and even paralysis in severe cases.

Action Environment

Its persistence in soil and water systems depends on local conditions .

Safety and Hazards

Fenthion sulfone should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Fenthion, the parent compound, is moderately toxic by the oral, dermal, and inhalation routes of exposure .

Future Directions

The future directions of fenthion sulfone research could involve the development of more sustainable synthesis methods . The applicability of the UHPLC-MS/MS method for the simultaneous analysis of fenthion and its metabolites in various crops has been confirmed , suggesting potential future applications in agricultural contexts.

properties

IUPAC Name

dimethoxy-(3-methyl-4-methylsulfonylphenoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O5PS2/c1-8-7-9(15-16(17,13-2)14-3)5-6-10(8)18(4,11)12/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHYERRNXRANLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O5PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041975
Record name Fenthion sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenthion sulfone

CAS RN

3761-42-0
Record name Fenthion sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3761-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorothioic acid, O,O-dimethyl O-(4-(methylsulfonyl)-m-tolyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003761420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenthion sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-4-methanesulfonyl-3-methylphenyl O,O-dimethyl phosphorothioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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